![molecular formula C25H27N5O4 B2589107 N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863447-12-5](/img/structure/B2589107.png)

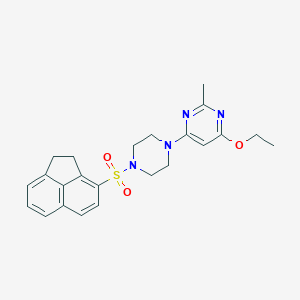

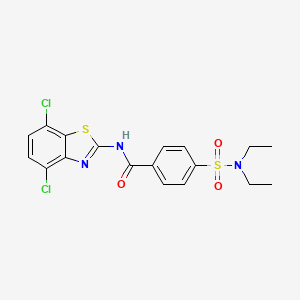

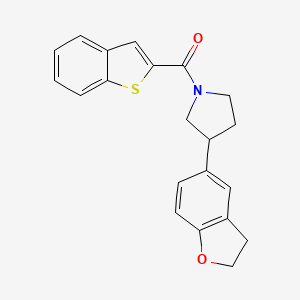

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

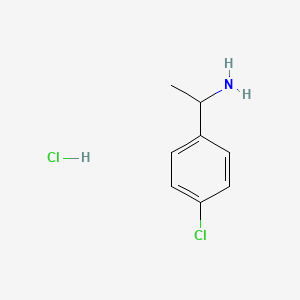

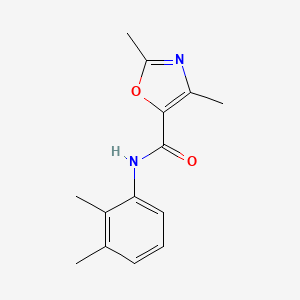

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Translocator Protein (TSPO) Ligands

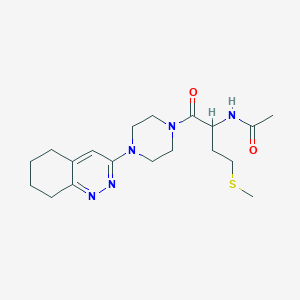

A novel series of pyrazolo[1,5-a]pyrimidines, closely related to the chemical compound , were synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to that of the parent molecule, with two being radiolabeled for in vivo positron emission tomography (PET) imaging in a rodent model of neuroinflammation. This highlights their potential as PET-radiotracers for neuroinflammation detection (Damont et al., 2015).

Radiosynthesis for PET Imaging

A related compound, DPA-714, designed with a fluorine atom for labeling with fluorine-18, was synthesized for in vivo imaging using PET. This synthesis process, which has been fully automated, yields [18F]DPA-714 with high chemical and radiochemical purity, demonstrating the compound's utility in PET imaging to study TSPO as a biomarker in diseases such as neuroinflammation and potentially Alzheimer's disease (Dollé et al., 2008).

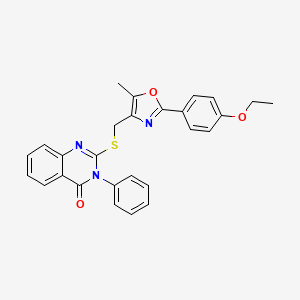

Antimicrobial Activity

Compounds synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have shown promise in antimicrobial activity. These compounds were evaluated against various microorganisms, indicating their potential in addressing bacterial infections and contributing to the development of new antimicrobial agents (Bondock et al., 2008).

Anticancer Activity

Another study focused on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, exploring their anticancer activity. This research aimed to find new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, with some compounds showing appreciable cancer cell growth inhibition against several cancer cell lines. This underscores the compound's role in the ongoing search for effective anticancer therapies (Al-Sanea et al., 2020).

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4/c1-16-5-7-19(11-17(16)2)30-24-20(13-28-30)25(32)29(15-27-24)14-23(31)26-10-9-18-6-8-21(33-3)22(12-18)34-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITMWUWYKSPEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)

![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)